molecular formula C15H12BrNO B5021120 3-[(4-bromophenyl)amino]-1-phenyl-2-propen-1-one

3-[(4-bromophenyl)amino]-1-phenyl-2-propen-1-one

Cat. No. B5021120
M. Wt: 302.16 g/mol
InChI Key: DINWXOROCPBAQA-ZHACJKMWSA-N
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Description

The compound “3-[(4-bromophenyl)amino]-1-phenyl-2-propen-1-one” is a complex organic molecule. It contains a bromophenyl group, an amino group, and a propenone group . It’s likely that this compound could be synthesized from reactions involving these functional groups.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, such as nucleophilic substitution or addition reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the bonds between its atoms. Unfortunately, without specific data or a detailed analysis, it’s difficult to provide an accurate description of its structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. The presence of the bromophenyl group, for example, could make it susceptible to reactions involving nucleophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be determined by its molecular structure .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s used as a drug, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

As with any chemical compound, handling “3-[(4-bromophenyl)amino]-1-phenyl-2-propen-1-one” would require appropriate safety measures. This could include wearing protective clothing and avoiding inhalation or ingestion .

Future Directions

The future research directions for this compound could involve exploring its potential uses in various fields, such as medicine or materials science. This would likely involve further studies on its properties and interactions with other substances .

properties

IUPAC Name

(E)-3-(4-bromoanilino)-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO/c16-13-6-8-14(9-7-13)17-11-10-15(18)12-4-2-1-3-5-12/h1-11,17H/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINWXOROCPBAQA-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CNC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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